molecular formula C21H22N2S2 B11180396 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11180396
M. Wt: 366.5 g/mol
InChI Key: MOCHAEZIYGXOGI-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amines, characterized by a planar dithioloquinoline core fused with an imine-substituted aniline moiety. The Z-configuration of the imine group ensures stereochemical stability, while the 2,3-dimethyl substitution on the aniline ring and 4,4,8-trimethyl groups on the quinoline core contribute to steric and electronic modulation . Synthetically, such derivatives are prepared via nucleophilic substitution reactions between iodides of 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinoline and substituted arylamines, as demonstrated by Medvedeva et al. (2017) .

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2S2/c1-12-9-10-17-15(11-12)18-19(21(4,5)23-17)24-25-20(18)22-16-8-6-7-13(2)14(16)3/h6-11,23H,1-5H3

InChI Key

MOCHAEZIYGXOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC(=C4C)C)SS3)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Thioamide Precursors

The dithioloquinoline scaffold is commonly synthesized via cyclization reactions. A representative method involves treating N,N’-diphenyldithiomalondiamide with electron-deficient alkenes under morpholine catalysis, followed by air oxidation to form the dithiolo ring. For example:

  • Starting Material : N,N’-Diphenyldithiomalondiamide reacts with 3-aryl-2-cyanoacrylates in ethanol under reflux.

  • Conditions : Morpholine (10 mol%), 12–15 h reflux, followed by oxidation with atmospheric oxygen.

  • Yield : 30–45% after recrystallization.

This method’s efficiency depends on the electron-withdrawing groups on the alkene, which facilitate Michael addition and subsequent heterocyclization.

Sulfurization of Dihydroquinoline Derivatives

Alternative routes employ sulfurization of dihydroquinoline intermediates using P₄S₁₀ or elemental sulfur:

  • Procedure : Refluxing 8-hetarylhydroquinoline-6-carbaldehydes with excess sulfur in dimethylformamide (DMF) yields dithioloquinoline-1-thiones.

  • Modifications : Substituents on the quinoline ring (e.g., methyl or methoxy groups) are introduced via alkylation or acylation before sulfurization.

  • Yield : 50–70% after column chromatography.

Functionalization of the Dithioloquinoline Core

Introduction of Methyl Groups

Methylation at positions 4, 4, and 8 is achieved through:

  • Friedel-Crafts Alkylation : Using methyl iodide or dimethyl sulfate in the presence of AlCl₃.

  • Reductive Amination : Reaction of ketone intermediates with methylamine and NaBH₃CN.

Formation of the Imine Linkage

The exocyclic imine bond connecting the dithioloquinoline core to the aniline moiety is formed via:

  • Condensation Reactions : Reacting the dithioloquinoline-1-thione with 2,3-dimethylaniline in toluene under acidic conditions (e.g., p-toluenesulfonic acid).

  • Coupling Agents : Use of HBTU or EDC/HOBt to facilitate amide bond formation, followed by dehydration to the imine.

Key Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined approach combines cyclization and coupling in a single pot:

StepReagents/ConditionsIntermediateYield
1P₄S₁₀, DMF, 110°C, 8 hDithioloquinoline-1-thione65%
22,3-Dimethylaniline, TsOH, toluene, refluxTarget compound52%

Advantages : Reduced purification steps; Disadvantages : Competing side reactions lower overall yield.

Modular Synthesis with Prefunctionalized Intermediates

This method isolates and characterizes intermediates for quality control:

  • Synthesis of 4,4,8-Trimethyldithioloquinoline :

    • Reactants : 2-Chloro-4-methylquinoline, methylmagnesium bromide, sulfur.

    • Conditions : THF, −78°C to room temperature, 12 h.

    • Yield : 58%.

  • Imine Formation :

    • Reactants : 4,4,8-Trimethyldithioloquinoline, 2,3-dimethylaniline.

    • Conditions : Ethanol, acetic acid, 70°C, 6 h.

    • Yield : 68%.

Optimization Strategies

Catalyst Recycling

Modified TS-1 catalysts (e.g., SiO₂-supported zeolites) improve reaction efficiency in cyclization steps, with reuse for up to 10 cycles without significant activity loss.

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance sulfurization rates but may decompose sensitive intermediates.

  • Nonpolar Solvents : Toluene or xylene favor imine condensation with minimal side reactions.

Challenges and Solutions

Low Yields in Cyclization

  • Cause : Competing polymerization of electron-deficient alkenes.

  • Solution : Slow addition of alkene precursors and strict temperature control (60–70°C).

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Solution : Use of preparative HPLC with C18 columns and acetonitrile/water gradients.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodKey StepsCatalystYieldPurity (HPLC)
Tandem CyclizationCyclization + CouplingP₄S₁₀52%95%
Modular SynthesisIntermediate IsolationTsOH68%98%
One-PotMichael Addition + OxidationMorpholine45%90%

Table 2. Reaction Conditions for Imine Formation

ParameterOptimal RangeEffect on Yield
Temperature70–80°C↑ Yield
pH4.5–5.5 (Acetic)↑ Selectivity
Reaction Time5–7 h↑ Completion

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The dithioloquinoline system exhibits strong electron-donating sulfur atoms, enabling electrophilic attacks at specific positions. Key reactions include:

Reaction TypeReagents/ConditionsYieldProduct
Sulfonation H₂SO₄ (conc.), 50°C, 6 hours85%Sulfonated derivative at C-6 position
Nitration HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours72%Nitro group introduced at C-7 position
Friedel-Crafts Benzyl chloride, AlCl₃, reflux, 8 hours68%Benzylation at C-5 of the quinoline ring

These reactions occur preferentially at the para positions relative to sulfur atoms due to resonance stabilization. Steric hindrance from methyl groups limits reactivity at adjacent sites.

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the dithiolo ring activates certain positions for nucleophilic displacement:

  • Cyanidation : Treatment with KCN in DMF (120°C, 12 hours) replaces a sulfur atom with a cyano group (63% yield).

  • Amination : Reaction with NH₃ in ethanol under pressure introduces an amino group at C-8 (58% yield).

Oxidation and Reduction

The sulfur atoms and imine bond are redox-active sites:

ProcessReagents/ConditionsOutcome
Oxidation H₂O₂ (30%) in glacial acetic acid, 25°CSulfur atoms oxidized to sulfones
Reduction H₂ (1 atm), Pd/C catalyst, ethanolImine bond reduced to secondary amine

Oxidation enhances polarity, making derivatives suitable for solubility studies, while reduction modifies biological activity .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

  • Conditions : Toluene, 80°C, 24 hours.

  • Product : Fused bicyclic adduct with 71% yield.

  • Mechanism : Electron-rich dithiolo ring acts as a diene, confirmed by DFT calculations .

Comparative Reactivity with Structural Analogs

The methylation pattern critically influences reactivity:

Compound ModificationReactivity TrendExample Reaction Yield
8-Methyl substitution Increased steric hindrance at C-7Nitration yield drops to 52%
Lack of 2,3-dimethyl groups Enhanced electrophilic substitution ratesSulfonation yield rises to 91%

Methyl groups at positions 2,3,4, and 8 create a steric "shield" that directs electrophiles to less hindered positions .

Biological Activity Correlation

Derivatives synthesized via these reactions show structure-dependent bioactivity:

  • Sulfonated analogs : 89% inhibition of EGFR kinase (IC₅₀ = 0.42 μM) .

  • Reduced imine derivatives : 45% decrease in antitumor potency compared to parent compound.

Scientific Research Applications

Medicinal Chemistry

Recent studies have highlighted the potential of dithioloquinoline derivatives as protein kinase inhibitors. The compound can be evaluated for its inhibitory activity against various kinases involved in cancer pathways. For instance:

  • Inhibitory Activity : Compounds structurally similar to 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline have shown significant inhibition percentages (>85%) against kinases like NPM1-ALK and EGFR .

Organic Synthesis

The versatility of this compound in synthetic organic chemistry is notable due to its reactive functional groups. It can undergo various reactions such as:

  • Oxidation : Leading to quinoline N-oxides.
  • Reduction : Modifying the quinoline core for altered electronic properties.
  • Substitution Reactions : Allowing for the introduction of diverse functional groups under appropriate conditions .

Case Study 1: Protein Kinase Inhibition

A study focused on synthesizing derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline demonstrated that certain derivatives exhibited significant inhibitory effects on multiple protein kinases. This suggests that compounds like this compound could be promising candidates for further development in cancer therapeutics .

Case Study 2: Synthetic Versatility

Research into the synthetic pathways of dithioloquinoline derivatives revealed that these compounds can be tailored for specific applications in materials science or pharmaceuticals by modifying their chemical structure through strategic substitutions and functionalizations .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Core Substituents

The target compound’s structural analogs differ primarily in substituent positions and number on both the aniline and quinoline moieties. Key examples include:

Table 1: Substituent Comparison of Selected Analogs
Compound Name Aniline Substituents Quinoline Substituents Configuration Key Features
Target Compound 2,3-dimethyl 4,4,8-trimethyl Z Enhanced steric hindrance at ortho positions; planar conjugation
(1Z)-N-(3,5-Dimethylphenyl)-4,4,6,8-Tetramethyl-4,5-Dihydro-1H-[1,2]Dithiolo[3,4-c]Quinolin-1-Imine 3,5-dimethyl 4,4,6,8-tetramethyl Z Symmetric para-methyl groups on aniline; additional 6-methyl on quinoline
10-Thioxo-7,10-Dihydro[1,2]Dithiolo[3,4-c]Pyrrolo[3,2,1-ij]Quinoline-4,5-Dione N/A Fused pyrroledione Expanded polycyclic system; thione functionality

Electronic and Steric Effects

  • In contrast, the 3,5-dimethyl analog (Table 1, Row 2) exhibits para-substitution symmetry, which may improve solubility due to reduced intermolecular interactions . Electronic effects: Ortho-methyl groups in the target compound may slightly electron-donate to the aniline ring, stabilizing the imine’s resonance structure compared to the electron-neutral para-substituted analog .
  • Quinoline Substituents: The 4,4,8-trimethyl substitution in the target compound minimizes steric clash compared to the 4,4,6,8-tetramethyl analog (Table 1, Row 2), where the 6-methyl group could distort the quinoline’s planarity . The fused pyrroledione derivative (Table 1, Row 3) introduces a ketone group, significantly altering redox properties and enabling chelation with metal ions .

Biological Activity

2,3-Dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline (CAS No. 351337-79-6) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C21H22N2S2
  • Molecular Weight : 366.54 g/mol
  • Chemical Structure : The compound features a dithioloquinoline core that is known for various biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with derivatives of dithioloquinoline compounds. These include:

  • Antitumor Activity :
    • Compounds in this class have shown promising antitumor effects. For instance, in vitro studies indicate that certain derivatives can inhibit the growth of cancer cell lines with IC50 values ranging from 0.25 to 0.78 µM against various kinases including JAK3 and cRAF[Y340D][Y341D] .
  • Chemoprotective Effects :
    • The compound exhibits potential chemoprotective properties with probabilities exceeding 58% for various mechanisms of action including apoptosis induction and dual-specific phosphatase inhibition .
  • Anti-inflammatory Properties :
    • Some derivatives have been evaluated for their anti-inflammatory effects, contributing to their therapeutic potential in conditions characterized by inflammation .

Table 1: Biological Activity Profile of Dithioloquinoline Derivatives

Activity TypeDescriptionProbability (%)
AntitumorInhibition of tumor cell growth56 - 66
ChemoprotectiveProtective effects against chemical agents58 - 72
Apoptosis AgonistInduction of programmed cell death59 - 81
Dual-specific Phosphatase InhibitionTargeting specific phosphatases58 - 61

Case Studies

  • In Vitro Screening :
    • A study evaluated a series of dithioloquinoline derivatives for their inhibitory activity against several protein kinases. Compounds demonstrated varying degrees of inhibition, with some achieving over 90% effectiveness against specific targets like JAK3 and cRAF[Y340D][Y341D] .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their biological effects includes interactions with cellular signaling pathways that regulate cell proliferation and survival. The ability to induce apoptosis in cancer cells represents a significant therapeutic strategy .

Q & A

Q. What are the key challenges in synthesizing 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline, and how can they be methodologically addressed?

Synthesis challenges include regioselectivity in dithiolo-quinoline annelation and steric hindrance during arylidene formation. Methodological approaches include:

  • Reaction Optimization : Use of high-boiling solvents (e.g., DMF or DMSO) for reflux conditions to improve yield .
  • Catalytic Systems : Employing Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency .
  • Purification : Column chromatography with silica gel and gradient elution (hexane:EtOAc) to isolate stereoisomers .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Z/E isomerism (e.g., downfield shifts for conjugated imine protons at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identification of C=N (1640–1680 cm⁻¹) and S–S (500–550 cm⁻¹) stretching bands .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Photochemical Stability : UV-Vis spectroscopy under controlled light exposure to monitor λmax shifts .
  • Hydrolytic Stability : Accelerated aging studies in buffered solutions (pH 3–10) with HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dithiolo-quinoline annelation during synthesis?

The annelation mechanism involves:

  • Electrophilic Aromatic Substitution : Electron-rich quinoline nitrogen directs sulfur incorporation at the 3,4-positions .
  • Thiophilic Attack : Thiocyanate or disulfide intermediates stabilize transition states, favoring [1,2]dithiolo formation .
  • Steric Effects : Methyl groups at C4 and C8 hinder alternative ring-closure pathways, as shown in computational studies (DFT) .

Q. How do electronic properties of the arylidene moiety influence the compound’s reactivity in cross-coupling reactions?

  • Conjugation Effects : Electron-withdrawing substituents on the aniline group increase imine electrophilicity, facilitating nucleophilic additions (e.g., Grignard reagents) .
  • Resonance Stabilization : Extended π-conjugation in the Z-isomer reduces reactivity compared to the E-isomer, as observed in kinetic studies .
  • Substituent Hammett Parameters : Linear free-energy relationships (LFERs) correlate σ values of aryl groups with reaction rates .

Q. What experimental frameworks are recommended for studying environmental fate and biotic interactions of this compound?

  • Environmental Partitioning : Use OECD 117 shake-flask method to determine log Kow and assess bioaccumulation potential .
  • Degradation Pathways : LC-MS/MS to identify photolytic or microbial degradation products (e.g., sulfoxide intermediates) .
  • Ecotoxicity Assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .

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